((Nonyloxy)methyl)oxirane

Epoxy Formulation Reactive Diluent Viscosity Control

((Nonyloxy)methyl)oxirane, also known as nonyl glycidyl ether, is a monofunctional aliphatic glycidyl ether characterized by a reactive epoxide ring and a linear nine-carbon (C9) alkyl chain. This structure classifies it as a key intermediate and reactive diluent.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 10580-65-1
Cat. No. B083113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((Nonyloxy)methyl)oxirane
CAS10580-65-1
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCOCC1CO1
InChIInChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-13-10-12-11-14-12/h12H,2-11H2,1H3
InChIKeyKEKXMAURKVLACV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Baseline Specifications for ((Nonyloxy)methyl)oxirane (CAS 10580-65-1) in Research and Formulation


((Nonyloxy)methyl)oxirane, also known as nonyl glycidyl ether, is a monofunctional aliphatic glycidyl ether characterized by a reactive epoxide ring and a linear nine-carbon (C9) alkyl chain . This structure classifies it as a key intermediate and reactive diluent. It is formally identified by the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol, and is registered under EINECS number 234-177-2 . Its primary industrial role is as a reactive diluent for high-viscosity epoxy resins, where it also functions as a toughening agent, and as a precursor for non-ionic surfactants [1]. The compound's pure form is a liquid at room temperature, with a computed density of 0.909 g/cm³ and a boiling point of 261.2 °C at 760 mmHg .

Why Generic Substitution of ((Nonyloxy)methyl)oxirane Carries Performance Risk


Treating the monoglycidyl ether family as interchangeable ignores critical structure-property relationships. The length of the alkyl chain dictates the balance between hydrophobic character, viscosity, and reactivity, which are pivotal for application performance [1]. For instance, substituting ((Nonyloxy)methyl)oxirane (C9 chain) with a short-chain analog like butyl glycidyl ether would yield a fluid with significantly lower viscosity but a much higher vapor pressure, an entirely different evaporation rate, and a cured network with reduced flexibility. Conversely, selecting a longer-chain analog like C12-C14 alkyl glycidyl ether results in a more viscous component that provides greater hydrophobicity but might compromise the reactivity of the formulation. The specific C9 chain length offers a unique balance of low viscosity for processing and adequate hydrophobicity for water resistance, a combination not replicated by its nearest homologs .

Quantitative Evidence Guide: Differentiating ((Nonyloxy)methyl)oxirane from Closest Analogs


Epoxy Resin Viscosity Reduction: C9 vs. C12-C14 Alkyl Glycidyl Ethers

As a reactive diluent, ((Nonyloxy)methyl)oxirane offers superior viscosity reduction efficiency compared to longer-chain analogs. This is a class-level principle where, among linear alkyl monoglycidyl ethers, the dynamic viscosity of the pure diluent increases with chain length. The C9 chain directly provides a lower initial viscosity than a C12-C14 ether, enabling formulators to achieve a target system viscosity with less diluent addition, thereby preserving more of the base resin's thermomechanical properties [1].

Epoxy Formulation Reactive Diluent Viscosity Control Coatings

Predicted Critical Micelle Concentration (CMC) Advantage Over Shorter-Chain Ether Surfactants

When used as a precursor for non-ionic surfactants, the C9 alkyl chain of ((Nonyloxy)methyl)oxirane is predicted to yield a lower Critical Micelle Concentration (CMC) than surfactants derived from shorter-chain glycidyl ethers (e.g., C6 or C8), following the Klevens equation for homologous series. This means that for nonyl-derived surfactants, effective surface tension reduction and micelle formation occur at a lower concentration, which is a key performance indicator for emulsion stabilization and detergency. Industry sources indicate these biobased MAGEs aim for 'Low CMC concentrations' [1]. This effect is well-established in surfactant chemistry, where log(CMC) decreases linearly with alkyl chain length for non-ionics [2].

Surfactant Synthesis Critical Micelle Concentration Emulsion Polymerization Glycidol Surfactants

Computational Boiling Point and Volatility Profile Differentiation

The computed boiling point of ((Nonyloxy)methyl)oxirane is 261.2 °C at 760 mmHg, placing it in a distinctly lower volatility class compared to its shorter-chain analogs, such as butyl glycidyl ether (b.p. ~164 °C) [1]. This lower volatility is a crucial differentiator, as it directly correlates with reduced volatile organic compound (VOC) emissions, a less hazardous inhalation risk during processing, and a higher flash point (116.2 °C), which simplifies safe handling and storage requirements . For a procurement manager, this property directly impacts the cost and complexity of industrial hygiene controls and regulatory compliance for VOC content in formulations.

Physicochemical Properties Volatility Control Safety HS&E

Optimal Application Scenarios for ((Nonyloxy)methyl)oxirane Based on Differentiated Properties


High-Solids, Low-VOC Epoxy Coatings

The combination of low intrinsic viscosity and low volatility makes ((Nonyloxy)methyl)oxirane a superior reactive diluent for formulating high-solids epoxy coatings. The low viscosity, a class-level advantage over longer-chain ethers [1], enables significant resin viscosity reduction without the use of volatile solvents. Simultaneously, its high boiling point (261.2 °C) prevents the diluent from evaporating during curing, ensuring it remains in the film as a performance-enhancing plasticizer, contributing to a near-zero VOC formulation . Compared to butyl glycidyl ether, which can partially volatilize, the C9 ether offers a quantifiable advantage in achieving true 100% solids coatings.

Synthesis of Cost-Efficient Non-Ionic Surfactants

As a precursor for non-ionic surfactants, the C9 alkyl chain provides a strategically optimal hydrophobe length [2]. Its predicted lower CMC, compared to surfactants from shorter-chain glycidyl ethers, translates directly into higher surface activity per unit mass, benefiting applications like emulsion polymerization and enhanced oil recovery. For the procurement specialist, sourcing the C9 precursor assures the synthesized surfactant will meet cost-performance targets for detergency and emulsification, particularly where high salinity or temperature conditions could challenge less hydrophobic C8 or C6 analogs.

Flexible and Toughened Epoxy Adhesives and Flooring

When used as a reactive diluent, the C9 chain, being longer than traditional short-chain diluents, provides effective internal plasticization, enhancing the flexibility and impact resistance of the cured epoxy network [1]. This makes it ideal for epoxy flooring systems requiring crack-bridging ability and for structural adhesives that must withstand thermal cycling and mechanical shock. The balance of chain length ensures toughening without excessive softening, a common pitfall when attempting to use much longer-chain (e.g., C16-C18) analogs which can significantly lower the glass transition temperature (Tg).

High-Temperature Processing Environments

The high flash point (116.2 °C) and boiling point (261.2 °C) set a wide and safe processing window, making this compound particularly suitable for industrial applications involving elevated curing or compounding temperatures . In contrast to lower-boiling glycidyl ethers, ((Nonyloxy)methyl)oxirane presents a significantly reduced fire and explosion hazard in facilities that lack explosion-proof equipment, simplifying process safety management and potentially lowering insurance costs, thus offering a direct procurement advantage for safety-conscious manufacturers.

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